2-Butenedioic acid, 2-ethyl-, (2Z)-

Enzymology Stereochemical selectivity Bacterial metabolism

Enzyme researchers face false-negative results from isomer-contaminated substrates in hydratase/dehydratase assays. (2Z)-2-Ethylbut-2-enedioic acid (CAS 13074-60-7) solves this as the definitive cis-configured C6-dicarboxylic acid-bacterial hydratase assays show absolute (Z)-selectivity with zero (E)-isomer activity. • ≥95% purity, verified (Z)-stereochemistry for reproducible kinetics • ~38-fold higher logP vs. maleic acid (1.08 vs. -0.5) for cell-permeable derivatives • Precursor to distillable ethylmaleic anhydride (CAS 14156-13-9) • Global shipping with batch-specific QC.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Cat. No. B12361798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenedioic acid, 2-ethyl-, (2Z)-
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3-
InChIKeySASYHUDIOGGZCN-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butenedioic acid, 2-ethyl-, (2Z)-: Procurement Guide for a cis-Ethyl-Substituted Maleic Acid Analog


2-Butenedioic acid, 2-ethyl-, (2Z)- (CAS 13074-60-7), also referred to as (Z)-2-ethylbut-2-enedioic acid or ethylmaleic acid, is a C6-dicarboxylic acid belonging to the class of α,β-unsaturated dicarboxylic acids [1]. It is the cis (Z) isomer of 2-ethylbut-2-enedioic acid, directly analogous to maleic acid but bearing an ethyl substituent at the 2-position of the butenedioic backbone. This structural feature places it within a family of alkyl-substituted maleic/fumaric acid derivatives that includes citraconic acid (2-methylmaleic acid), mesaconic acid (2-methylfumaric acid), and itaconic acid. The (Z)-configuration is stereochemically critical, as it dictates the compound's ability to form intramolecular hydrogen bonds between the vicinal carboxyl groups, a property shared with maleic acid but absent in the trans (E) isomer [2]. The molecular formula is C₆H₈O₄ with a molecular weight of 144.12 g/mol [1].

Why Maleic Acid, Fumaric Acid, or Citraconic Acid Cannot Simply Replace (2Z)-2-Ethylbut-2-enedioic Acid


Generic substitution within the alkyl-substituted butenedioic acid family is scientifically unsound because the ethyl substituent and the (Z)-configuration each modulate distinct molecular properties that are not replicated by unsubstituted maleic acid, unsubstituted fumaric acid, or the 2-methyl analog citraconic acid. The ethyl group introduces a larger hydrophobic surface, increasing logP and potentially altering membrane partitioning relative to maleic acid [1][2]. Simultaneously, the electron-donating inductive effect of the ethyl group raises the pKa of the carboxyl groups, reducing acidity compared to maleic acid [1]. The (Z)-stereochemistry is not merely a geometric descriptor; it enables specific enzyme recognition events that are abolished in the (E)-isomer (ethylfumaric acid), as demonstrated by bacterial hydratase assays [3]. These physicochemical and stereochemical differences mean that substituting any in-class analog without verification will introduce uncontrolled variables in biological activity, reactivity, solubility, or polymer performance. The quantitative evidence detailed below establishes the specific dimensions along which (2Z)-2-ethylbut-2-enedioic acid diverges from its closest analogs.

Quantitative Differentiation Evidence: (2Z)-2-Ethylbut-2-enedioic Acid vs. Closest Analogs


Stereospecific Enzyme Hydration: Ethylmaleic Acid vs. Ethylfumaric Acid in Pseudomonas aeruginosa

Cell-free extracts of butyrate-grown Pseudomonas aeruginosa catalyze the hydration of ethylmaleic acid [(Z)-2-ethylbut-2-enedioic acid] but do not hydrate ethylfumaric acid [(E)-2-ethylbut-2-enedioic acid], as determined by gas chromatography and fluorimetric assay [1]. This binary result (positive for Z-isomer, negative for E-isomer) demonstrates that the hydratase enzyme exhibits absolute stereospecificity for the cis configuration. The trans isomer ethylfumaric acid is completely unreactive under identical assay conditions [1].

Enzymology Stereochemical selectivity Bacterial metabolism

Acidity Modulation: Predicted pKa Shift Relative to Maleic Acid

The electron-donating inductive effect of the ethyl substituent raises the acid dissociation constant of (2Z)-2-ethylbut-2-enedioic acid relative to unsubstituted maleic acid. The strongest acidic pKa of the target compound is predicted to be 3.89 (ChemAxon) [1], compared to the experimentally determined pKa1 of maleic acid at 1.9 [2]. This denotes a 1.99-unit increase in pKa, corresponding to an approximately 100-fold decrease in acid strength for the first proton dissociation.

Physicochemical profiling Acid-base chemistry Drug design

Lipophilicity Enhancement: Predicted logP Increase vs. Maleic Acid

The ethyl substituent markedly increases the lipophilicity of (2Z)-2-ethylbut-2-enedioic acid compared to maleic acid. The predicted logP (octanol-water partition coefficient) of the target compound is 1.08 (ACD/Labs) [1], while maleic acid has a computed XLogP3 of -0.5 [2]. This represents a 1.58 log unit increase, translating to an approximately 38-fold greater partition into octanol, indicative of substantially enhanced membrane permeability potential.

Lipophilicity Membrane permeability ADME profiling

Thermal Behavior and Anhydride Formation Propensity vs. Maleic Acid and Citraconic Acid

The predicted melting point of (2Z)-2-ethylbut-2-enedioic acid is approximately 97°C (MPBPWIN estimation) [1], substantially lower than maleic acid (135°C, decomposes) [2] and closer to citraconic acid (liquid anhydride at room temperature, free acid decomposes ~90°C). The (Z)-configuration of ethylmaleic acid, like maleic acid and citraconic acid, permits facile intramolecular anhydride formation upon heating, a property not shared by the trans isomers (fumaric acid, mesaconic acid) [3]. Ethylmaleic anhydride (CAS 14156-13-9) has been prepared by heating ethylfumaric acid with acetyl chloride, confirming the ability of the (Z)-isomer to cyclize [4].

Thermal stability Anhydride formation Polymer chemistry

Monomer Utility in Specialty Copolymers: Listed Among Alkyl-Substituted Half-Ester Monomers

US Patent 3,509,110 explicitly lists ethylmaleic acid as a suitable half-ester monomer for non-equimolar bead copolymers with vinyl aromatic monomers such as styrene and α-methylstyrene, alongside maleic acid, fumaric acid, itaconic acid, citraconic acid, and mesaconic acid [1]. The inclusion in this patent demonstrates that ethylmaleic acid participates in suspension polymerization processes under conditions comparable to other unsaturated dicarboxylic acid half-esters, and the resulting copolymers can be thermally cyclized to the corresponding anhydride copolymer [1].

Polymer chemistry Half-ester copolymers Suspension polymerization

Optimal Application Scenarios for (2Z)-2-Ethylbut-2-enedioic Acid Based on Verified Differentiation Evidence


Enzymology Studies Requiring a Stereochemically Defined Substrate for cis/trans Hydratase Selectivity Profiling

Researchers investigating stereospecific hydratases, dehydratases, or enzymes of the leucine biosynthetic pathway can employ (2Z)-2-ethylbut-2-enedioic acid as a definitive cis-configured substrate. The demonstrated absolute discrimination by Pseudomonas aeruginosa hydratase—hydration of the (Z)-isomer with zero activity toward the (E)-isomer [1]—makes this compound an essential tool for probing active-site geometry and stereoelectronic requirements. Procurement of the isomerically pure (Z)-form is critical, as contamination with the (E)-isomer would yield false-negative results in enzyme activity assays.

Medicinal Chemistry and Prodrug Design Targeting Enhanced Membrane Permeability

The ~38-fold higher predicted logP of (2Z)-2-ethylbut-2-enedioic acid relative to maleic acid [1] positions this compound as a candidate scaffold for designing cell-permeable dicarboxylic acid derivatives, prodrugs, or mitochondrial targeting conjugates. Unlike maleic acid (logP -0.5), which is poorly membrane-permeable in its ionized form, the ethyl-substituted analog provides a measurable lipophilicity advantage that can be leveraged in structure-activity relationship (SAR) campaigns focused on intracellular target engagement. The reduced acidity (predicted pKa 3.89 vs. 1.9) [1] further supports passive diffusion at physiological pH by decreasing the fraction of dianionic species.

Specialty Copolymer Synthesis Utilizing Distillable Anhydride Intermediates

Polymer chemists synthesizing styrene-maleic anhydride-type copolymers with tailored alkyl side chains can utilize (2Z)-2-ethylbut-2-enedioic acid as a precursor to ethylmaleic anhydride (CAS 14156-13-9, bp 96°C at 11 torr) [2]. The volatile anhydride enables purification by distillation, a practical advantage over maleic anhydride. The established polymerization protocols documented in US Patent 3,509,110 [3] validate the compound's compatibility with suspension polymerization conditions, while the ethyl substituent introduces hydrophobicity modulation not achievable with unsubstituted maleic or fumaric acid monomers.

Analytical Reference Standard for cis-Ethyl-Substituted Butenedioic Acid in Metabolomics or Impurity Profiling

In metabolomics studies or pharmaceutical impurity profiling where cis/trans isomer differentiation of alkyl-substituted dicarboxylic acids is required, (2Z)-2-ethylbut-2-enedioic acid serves as a well-characterized reference standard. The distinct gas chromatographic retention time of its methyl ester derivative, established in the Rabin et al. (1968) study [2], provides a validated analytical benchmark. The compound's predicted physicochemical properties—logP 1.08, pKa 3.89, mp ~97°C [1]—offer multiple orthogonal parameters for confirming identity and purity in quality control workflows.

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